molecular formula C11H13NO2Si B8714333 1-Nitro-3-[2-(trimethylsilyl)ethynyl]-benzene

1-Nitro-3-[2-(trimethylsilyl)ethynyl]-benzene

Cat. No.: B8714333
M. Wt: 219.31 g/mol
InChI Key: XRKUMSQNWPGUTF-UHFFFAOYSA-N
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Description

1-Nitro-3-[2-(trimethylsilyl)ethynyl]-benzene is a useful research compound. Its molecular formula is C11H13NO2Si and its molecular weight is 219.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13NO2Si

Molecular Weight

219.31 g/mol

IUPAC Name

trimethyl-[2-(3-nitrophenyl)ethynyl]silane

InChI

InChI=1S/C11H13NO2Si/c1-15(2,3)8-7-10-5-4-6-11(9-10)12(13)14/h4-6,9H,1-3H3

InChI Key

XRKUMSQNWPGUTF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1-bromo-3-nitrobenzene (10.0 g, 49.45 mmol) and trimethylsilylacetylene (8.4 mL, 59.34 mmol) was treated with triethylamine (33 mL), giving a small amount of white precipitate. The resultant mixture was treated with dichlorobis(triphenylphonsphone)palladium II (7 mgs, 0.01 mmol) and copper (I) iodide (8.5 mgs, 0.04 mmol) and heated at 80-85° C. (oil bath temperature) for 4 hours. The resultant bright yellow mixture was allowed to cool to room temperature and the solid was removed by filtration with the aid of triethylamine (33 mL). The clear yellow solution was concentrated by evaporation and dried in vacuo at room temperature overnight to give the title product (11.11 g, 102%) as a dark brown oil. gc/mass spectroscopy indicated that the final compound was 100% pure m/e 219 (M+H)+
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
dichlorobis(triphenylphonsphone)palladium
Quantity
7 mg
Type
reactant
Reaction Step Two
Name
copper (I) iodide
Quantity
8.5 mg
Type
catalyst
Reaction Step Two
Quantity
33 mL
Type
solvent
Reaction Step Three
Yield
102%

Synthesis routes and methods II

Procedure details

3-(Propyn-1-yl)aniline, used above, was prepared from 3-bromo-nitrobenzene in four steps. 3-Bromo-nitrobenzene (5.0 gm, 24.7 mmol), tetrakis(triphenylphosphine)palladium (1.0 gm), trimethylsilyl-acetylene (3.6 gm, 37 mmol) and cuprous iodide (20 mg) in 20 mL of nitrogen purged, dry diethylamine at reflux for 16 hours. The cooled reaction mixture was vacuum evaporated, diluted with 50 mL of methylene chloride and 50 mL of 1N hydrochloric acid and filtered. The organic layer was collected and dried with magnesium sulfate filtered and vacuum evaporated to a residue. The 3-trimethylsilylethynylnitrobenzene was purified by flash chromatography on silica gel eluted with 2:1 hexanes:methylene chloride. Fractions containing the pure material were vacuum evaporated to afford pure 3-trimethylsilylethynyl nitrobenzene (4.6 gm). 4.0 gm of this were dissolved in 30 mL of methanol and 1 drop of water containing 1.16 gm of potassium carbonate. After one hour the mixture was vacuum evaporated and diluted with 100 mL of methylene chloride. The organic layer was washed with 100 mL of 1N hydrochloric acid, dried with magnesium sulfate, filtered and vacuum evaporated to a residue (2.96 gm). 790 mg of this was dissolved in 10 mL of benzene and treated with finely pulverized 87% potassium hydroxide (377 mg, 5.91 mmol), methyl iodide (2 mL) and 10 mg of 18-Crown-6 (Aldrich) at reflux for 16 hours. An additional 0.5 mL of methyl iodide were added and the reflux continued for an additional 2 hours. The cooled reaction mixture was vacuum evaporated to a residue which was diluted with 100 mL of methylene chloride and washed with 100 mL of 1N hydrochloric acid, dried with magnesium sulfate, filtered and vacuum evaporated to an oil. This was purified by flash chromatography on silica gel eluted with 1:1 hexanes:methylene chloride. Fractions containing pure 3-(propyn-1-yl)-nitrobenzene were vacuum evaporated to an oil which was used without further purification; 530 mg (61%). 3-(Propyn-1-yl)-nitrobenzene (530 mg, 3.3 mmol), iron powder (400 mg, 7.27 mmol), 3 mL of concentrated hydrochloric acid and 10 mL of methanol were refluxed for 1 hour. The reaction mixture was filtered and vacuum evaporated to a solid which was partitioned between 100 mL of methylene chloride and 100 mL of 1N sodium hydroxide. The two phases were filtered and then the organic phase was separated, dried with magnesium sulfate, filtered and vacuum evaporated to an oil which was used directly in the preparation of the title product; 321 mg (78%).
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
3.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous iodide
Quantity
20 mg
Type
reactant
Reaction Step Three
Quantity
1 g
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

A mixture of 3-iodonitrobenzene (2.0 g, 8.0 mmol), bis(triphenylphosphine)palladium(II) chloride (0.30 g, 0.40 mmol) and copper(I) iodide (0.080 g, 0.40 mmol) in 25 mL of Et3N was degassed by freeze/pump/thaw technique (three times). Trimethylsilylacetylene (1.0 g, 10 mmol) was added and the mixture was stirred for 12 hours. The reaction mixture was filtered through a celite pad and the pad was rinsed with CH2Cl2. The filtrate was washed with sat. NH4Cl (aq.) and brine and the organic layer was dried (Na2SO4), filtered, and concentrated. The residue was purified by column chromatography (Hexane, then EtOAc;Hexanes =1:30) to afford trimethyl((3-nitrophenyl)ethynyl)silane (1.65 g, 94%): 1H-NMR (300 MHz, CDCl3) δ 8.32 (dd, J=1.8, 1.8 Hz, 1H), 8.17 (ddd, J=8.4, 2.1, 0.9 Hz, 1H), 7.76 (ddd, J=7.5, 1.2, 1.2 Hz, 1H), 7.49 (dd, J=8.1, 8.1 Hz, 1H), 0.28 (s, 9H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Name
copper(I) iodide
Quantity
0.08 g
Type
catalyst
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

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